3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid
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Overview
Description
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid is a complex organic compound characterized by its bromine, chlorine, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves multiple steps, starting with the bromination of 4-[(3,4-dichlorobenzyl)oxy]benzoic acid followed by ethoxylation. The reaction conditions include the use of brominating agents like N-bromosuccinimide (NBS) and ethylating agents such as diethyl sulfate under controlled temperatures and pH levels.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis methods. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles, in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions due to its specific binding properties.
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2,4-dichlorobenzoic acid
4-Bromobenzyl bromide
4-Chlorobenzyl bromide
Uniqueness: 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid is unique due to its combination of bromine, chlorine, and ethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2O4/c1-2-22-14-7-10(16(20)21)6-11(17)15(14)23-8-9-3-4-12(18)13(19)5-9/h3-7H,2,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBKCKQWRYQCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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